molecular formula C10H16N2O2S B3955355 N,N-dimethyl-N'-(2-phenylethyl)sulfamide CAS No. 221102-32-5

N,N-dimethyl-N'-(2-phenylethyl)sulfamide

Cat. No. B3955355
CAS RN: 221102-32-5
M. Wt: 228.31 g/mol
InChI Key: ZYVCLRNNMISFQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(2-phenylethyl)sulfamide, also known as DMPES, is a sulfamide compound that has been widely used in scientific research due to its unique chemical properties. DMPES is a colorless liquid that is soluble in organic solvents and has a melting point of -40°C. This compound has been found to have a variety of applications in the field of organic synthesis and biochemical research.

Mechanism of Action

N,N-dimethyl-N'-(2-phenylethyl)sulfamide has been found to have a unique mechanism of action that makes it useful in biochemical research. This compound has been found to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-N'-(2-phenylethyl)sulfamide has several advantages for use in lab experiments. This compound is easy to synthesize and has a high purity, which makes it easy to work with. Additionally, this compound has a unique mechanism of action that makes it useful in a variety of biochemical assays. However, this compound also has some limitations. This compound can be toxic in high doses, which can limit its use in some experiments. Additionally, this compound can be difficult to handle due to its high reactivity.

Future Directions

There are several future directions for research on N,N-dimethyl-N'-(2-phenylethyl)sulfamide. One potential area of research is the development of new synthetic methods for this compound. Additionally, researchers could investigate the potential use of this compound as a therapeutic agent for the treatment of neurological disorders. Finally, researchers could investigate the potential use of this compound in the development of new biochemical assays for the study of acetylcholinesterase inhibition.

Scientific Research Applications

N,N-dimethyl-N'-(2-phenylethyl)sulfamide has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications in the field of organic synthesis and biochemical research. This compound has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and ketones.

properties

IUPAC Name

2-(dimethylsulfamoylamino)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)11-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCLRNNMISFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401539
Record name ST50591188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221102-32-5
Record name ST50591188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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